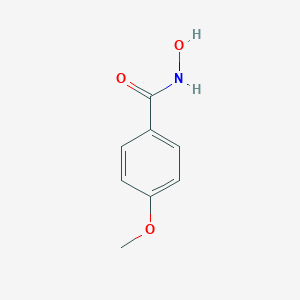

N-Hydroxy-4-methoxybenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-4-2-6(3-5-7)8(10)9-11/h2-5,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCBPAJDLZMJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277934 | |

| Record name | N-Hydroxy-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10507-69-4 | |

| Record name | p-Anisohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxy-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Hydroxy-4-methoxybenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP92FP7NHU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of N Hydroxy 4 Methoxybenzamide

Classical Organic Synthesis Pathways for Hydroxamic Acids

The formation of hydroxamic acids, including N-Hydroxy-4-methoxybenzamide, has traditionally been achieved through established organic reactions. These methods typically involve the formation of an amide bond followed by the introduction of the hydroxyl group to the nitrogen atom.

Amide Formation Reactions in this compound Synthesis

The foundational step in the synthesis of this compound is the creation of an amide linkage. A common and effective method involves the reaction of a carboxylic acid derivative, such as an ester or an acid chloride, with hydroxylamine (B1172632) or its salt. For instance, methyl 4-methoxybenzoate (B1229959) can be reacted with hydrazine (B178648) hydrate (B1144303) in methanol (B129727) to produce 4-methoxybenzohydrazide, a precursor that can be further modified. nih.gov

Another classical approach is the acylation of hydroxylamine with an appropriate acylating agent. This can be achieved by reacting 4-methoxybenzoyl chloride with hydroxylamine hydrochloride in the presence of a base. The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the desired this compound. The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate the direct reaction between 4-methoxybenzoic acid and hydroxylamine.

A general representation of the synthesis of a hydroxamic acid from an ester and hydroxylamine is as follows: R-COOR' + NH₂OH → R-CONHOH + R'OH wikipedia.org

Synthesis of the Hydroxamic Acid Moiety

The defining feature of this compound is the hydroxamic acid moiety (-CONHOH). This functional group is typically introduced by utilizing hydroxylamine as a key reagent. One established method for preparing p-methoxybenzohydroxamic acid involves the treatment of the corresponding potassium salt with an acid. The potassium salt itself can be synthesized from ethyl benzoate (B1203000) and hydroxylamine.

The synthesis of the hydroxamic acid can also be accomplished through the activation of the carboxylic acid. Reagents such as ethyl chloroformate in the presence of a non-nucleophilic base like N-methylmorpholine can be used to form a mixed anhydride (B1165640) of 4-methoxybenzoic acid. Subsequent reaction with hydroxylamine yields this compound in near-quantitative yields. eurjchem.com

| Starting Material | Reagents | Product |

| Methyl 4-methoxybenzoate | Hydrazine hydrate, Methanol | 4-Methoxybenzohydrazide nih.gov |

| 4-Methoxybenzoyl chloride | Hydroxylamine hydrochloride, Base | This compound |

| 4-Methoxybenzoic acid | Dicyclohexylcarbodiimide (DCC), Hydroxylamine | This compound |

| Ethyl benzoate | Hydroxylamine, Potassium hydroxide (B78521) | Potassium 4-methoxybenzohydroxamate |

| 4-Methoxybenzoic acid | Ethyl chloroformate, N-methylmorpholine, Hydroxylamine | This compound eurjchem.com |

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry offers innovative techniques for the preparation of this compound and its derivatives, often providing advantages in terms of efficiency, selectivity, and environmental impact.

Electrochemical Synthesis Techniques

Electrochemical methods present a green and efficient alternative for the synthesis of various organic compounds, including hydroxamic acids. The electrochemical reduction of nitroarenes has been reported as a direct route to cyclic hydroxamic acids. nih.govrsc.org While a specific electrochemical synthesis for this compound is not extensively detailed in the provided search results, the general principle involves the controlled reduction of a suitable nitro precursor at a cathode. This approach avoids the use of harsh chemical reducing agents and can offer high selectivity. Further research could explore the electrochemical reduction of 4-methoxy-nitrobenzene derivatives as a potential pathway to this compound.

Derivatization for Structure-Activity Relationship (SAR) Studies

The strategic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR) to optimize biological activity. Derivatization of this compound can involve modifications at various positions of the molecule.

A significant strategy for creating derivatives for SAR studies involves the synthesis of Schiff bases. These compounds are formed by the condensation of a primary amine with an aldehyde or ketone. In this context, the synthesis of Schiff base analogs of 2-Hydroxy-4-methoxybenzohydrazide provides a valuable library of compounds for biological evaluation.

The synthesis first requires the preparation of 2-Hydroxy-4-methoxybenzohydrazide. This can be achieved by reacting methyl salicylate (B1505791) with hydrazine hydrate, a reaction that can be efficiently carried out using microwave irradiation. fip.org

Once 2-Hydroxy-4-methoxybenzohydrazide is obtained, it can be condensed with various substituted benzaldehydes to yield a series of Schiff base analogs. This reaction is typically carried out by refluxing the hydrazide and the aldehyde in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. nih.gov For example, reacting 2-Hydroxy-4-methoxybenzohydrazide with different benzaldehyde (B42025) derivatives would produce a range of N'- (substituted-benzylidene)-2-hydroxy-4-methoxybenzohydrazides. fip.org

The synthesis of these Schiff bases allows for the systematic variation of substituents on the benzaldehyde ring, enabling a thorough investigation of how these changes impact the biological activity of the resulting molecules. This approach is instrumental in identifying key structural features required for a desired pharmacological effect.

| Hydrazide | Aldehyde | Product (Schiff Base) |

| 2-Hydroxy-4-methoxybenzohydrazide | Benzaldehyde | N'-Benzylidene-2-hydroxy-4-methoxybenzohydrazide fip.org |

| 2-Hydroxy-4-methoxybenzohydrazide | 2-Methoxybenzaldehyde | N'-(2-Methoxybenzylidene)-2-hydroxy-4-methoxybenzohydrazide fip.org |

| 2-Hydroxy-4-methoxybenzohydrazide | 4-Methoxybenzaldehyde (B44291) | N'-(4-Methoxybenzylidene)-2-hydroxy-4-methoxybenzohydrazide fip.org |

| 4-Methoxybenzohydrazide | Various substituted aldehydes | 4-Methoxybenzoylhydrazones nih.gov |

Preparation of N-Arylbenzamide Derivatives

The synthesis of N-Arylbenzamide derivatives from a 4-methoxybenzamide (B147235) scaffold is a fundamental transformation in organic chemistry, typically achieved through amide bond formation. This process generally involves the coupling of a 4-methoxybenzoic acid derivative with an arylamine.

A common and efficient method is the activation of the carboxylic acid group of 4-methoxybenzoic acid (p-anisic acid). The acid is often converted to a more reactive species, such as an acyl chloride (4-methoxybenzoyl chloride), by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-methoxybenzoyl chloride is then reacted with a substituted or unsubstituted arylamine in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct, yielding the desired N-aryl-4-methoxybenzamide.

Alternatively, peptide coupling reagents can be employed for the direct formation of the amide bond between 4-methoxybenzoic acid and an arylamine. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) facilitate the reaction under milder conditions, which is beneficial when sensitive functional groups are present on the aryl amine.

Synthesis of N-Benzimidazole-Derived Carboxamides Bearing Hydroxyl and Methoxy (B1213986) Groups

A significant class of derivatives is the N-benzimidazole-derived carboxamides, which incorporate both hydroxyl and methoxy functional groups. The synthesis of these complex molecules involves a multi-step process. nih.gov

The core reaction is the coupling of a substituted benzoic acid with an N-substituted 2-aminobenzimidazole (B67599). nih.gov For instance, to create a derivative with both hydroxy and methoxy groups on the phenyl ring, a precursor like 2-hydroxy-4-methoxybenzoic acid is used. This acid is activated using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and 1-Hydroxybenzotriazole (HOBt). nih.gov These agents facilitate the formation of an amide bond with the 2-amino group of the benzimidazole (B57391) scaffold. nih.gov

To obtain derivatives with varying patterns of hydroxylation, a protecting group strategy is often employed. Methoxy groups can serve as protecting groups for hydroxyl functions. For example, a dimethoxy-substituted benzoic acid can be coupled to the benzimidazole core. Subsequently, selective or complete deprotection of the methoxy groups is achieved to yield the final hydroxylated products. A common reagent for this demethylation is boron tribromide (BBr₃) in a solvent like dichloromethane (B109758) at low temperatures. nih.gov This method allows for the conversion of one or more methoxy groups back into hydroxyl groups, providing access to a library of compounds with different substitution patterns. nih.gov

The general synthetic scheme can be summarized in the following steps:

Activation of Carboxylic Acid : The benzoic acid precursor (bearing methoxy and/or protected hydroxyl groups) is activated with EDC.HCl and HOBt.

Amide Coupling : The activated acid is reacted with an N-substituted 2-aminobenzimidazole to form the N-benzimidazole-derived carboxamide.

Deprotection : Methoxy groups are selectively or fully converted to hydroxyl groups using a demethylating agent like BBr₃. nih.gov

Radiolabeling Techniques for this compound Analogs

Radiolabeling is essential for studying the in vivo properties of molecules using techniques like Positron Emission Tomography (PET). Analogs of this compound can be labeled with short-lived positron-emitting isotopes such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min). mdpi.comopenmedscience.com

Carbon-11 Labeling: There are several strategies for incorporating ¹¹C into the benzamide (B126) scaffold.

¹¹C-Methylation : A common method involves the methylation of a suitable precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). openmedscience.com For an analog of this compound, a dihydroxy precursor (N,4-dihydroxybenzamide) could be synthesized. The phenolic hydroxyl at the 4-position could then be selectively methylated using a [¹¹C]methylating agent to install the [¹¹C]methoxy group. openmedscience.com

¹¹C-Carbonylation : The carbonyl group of the amide is another potential site for radiolabeling. This can be achieved using [¹¹C]carbon monoxide ([¹¹C]CO) via transition-metal-mediated cross-coupling reactions. nih.gov A precursor, such as an iodo-substituted arene, could be coupled with a suitable nitrogen-containing component under a [¹¹C]CO atmosphere in the presence of a palladium catalyst to form the ¹¹C-labeled amide. nih.gov

Fluorine-18 Labeling: Incorporating ¹⁸F typically involves nucleophilic substitution on an aromatic ring.

Nucleophilic Aromatic Substitution (SNA_r_) : To label an analog of this compound with ¹⁸F, a precursor with a good leaving group (e.g., nitro, or a trimethylammonium salt) positioned on the aromatic ring is required. nih.gov The ring must be sufficiently electron-deficient to facilitate the attack by [¹⁸F]fluoride. The reaction is typically carried out in an aprotic solvent at elevated temperatures. nih.gov

Diaryliodonium Salt Precursors : For less activated aromatic rings, diaryliodonium salts can be used as precursors. An iodonium (B1229267) salt precursor bearing the this compound analog scaffold can be reacted with [¹⁸F]fluoride, often with copper catalysis, to produce the desired ¹⁸F-labeled compound. nih.gov

Additionally, radioiodination has been successfully applied to 4-methoxybenzamide derivatives using isotopes like Iodine-131, demonstrating another viable pathway for radiolabeling analogs for scintigraphic imaging. nih.gov

Precursor Chemistry and Intermediate Compounds in the Synthesis of this compound Scaffolds

The synthesis of the parent compound, this compound (also known as p-anisohydroxamic acid), relies on readily available precursors derived from 4-methoxybenzoic acid. chemsrc.comnih.gov

The primary starting material is p-Anisic acid (4-methoxybenzoic acid). chemsrc.com This compound is a common chemical feedstock that can be synthesized from methyl paraben. researchgate.net From p-anisic acid, several routes can be taken to generate the final N-hydroxy amide product.

Route 1: Via Acyl Chloride

p-Anisic acid is converted to p-Anisoyl chloride (4-methoxybenzoyl chloride) using a chlorinating agent like thionyl chloride (SOCl₂). chemsrc.com

The resulting acyl chloride is then reacted with hydroxylamine (NH₂OH) or its hydrochloride salt in the presence of a base to form this compound.

Route 2: Via Ester

p-Anisic acid is esterified, typically with ethanol in the presence of an acid catalyst, to produce Ethyl 4-methoxybenzoate . chemsrc.com

This ester is subsequently reacted with hydroxylamine, often in the form of a basic solution of hydroxylamine prepared from hydroxylamine hydrochloride and a base like sodium hydroxide or potassium hydroxide. This nucleophilic acyl substitution reaction yields the target hydroxamic acid.

A summary of key precursors is presented in the table below.

| Precursor Name | CAS Number | Role in Synthesis |

| p-Anisic acid | 100-09-4 | Primary starting material chemsrc.com |

| p-Anisoyl chloride | 100-07-2 | Activated intermediate chemsrc.com |

| Ethyl 4-methoxybenzoate | 94-30-4 | Ester intermediate chemsrc.com |

| Hydroxylamine | 7803-49-8 | Source of the N-OH group chemsrc.com |

| Methyl Paraben | 99-76-3 | Precursor for p-Anisic acid researchgate.net |

Molecular Mechanisms of Action and Biological Target Interactions

Enzyme Inhibition Profiles of N-Hydroxy-4-methoxybenzamide and Related Analogs

The core structure of N-hydroxybenzamide is a recognized pharmacophore that interacts with metalloenzymes, leading to the inhibition of their catalytic activity.

While this compound has been identified in patent literature as a potential tyrosinase inhibitor for skin lightening applications, detailed scientific studies characterizing its specific molecular interactions with the enzyme are not extensively available in peer-reviewed literature. google.com Therefore, a quantitative analysis of its inhibitory kinetics and binding mode is not fully elucidated.

Specific kinetic studies detailing the inhibition type (competitive, mixed-type, or uncompetitive) of this compound against tyrosinase are not available in the reviewed scientific literature.

Comprehensive molecular docking and computational analyses focused specifically on the interaction between this compound and the tyrosinase active site have not been detailed in available research.

The hydroxamic acid moiety present in this compound is known to chelate metal ions. However, specific studies confirming and detailing the chelation of the binuclear copper ions within the tyrosinase active site by this particular compound are not described in the current body of scientific literature.

The N-hydroxybenzamide scaffold is a well-established zinc-binding group (ZBG) critical for the inhibition of zinc-dependent histone deacetylases (HDACs). chemrxiv.org This structural feature allows molecules like this compound and its analogs to interact with the zinc ion located in the catalytic active site of HDAC enzymes, thereby blocking their function. chemrxiv.org

Research into derivatives of this compound has provided insight into their inhibitory potency and selectivity against specific HDAC isoforms. A closely related analog, 3-amino-N-hydroxy-4-methoxybenzamide , has been identified as a potent inhibitor of HDAC8, a class I HDAC. chemrxiv.orgchemrxiv.org This analog demonstrated strong inhibitory activity against HDAC8 with a half-maximal inhibitory concentration (IC50) in the nanomolar range, while showing significantly weaker inhibition of HDAC1. chemrxiv.orgchemrxiv.org

Crystallographic and molecular docking studies on related compounds suggest that this selectivity can be attributed to the aromatic capping group occupying an HDAC8-specific pocket that is not present in other HDAC isoforms. chemrxiv.org The inhibitory activity of 3-amino-N-hydroxy-4-methoxybenzamide against HDAC1 and HDAC8 is summarized in the table below.

Table 1: Inhibitory Activity of 3-amino-N-hydroxy-4-methoxybenzamide against HDAC Isoforms

| Compound | Target Isoform | IC50 (µM) |

| 3-amino-N-hydroxy-4-methoxybenzamide | HDAC1 | 2.3 ± 1.2 |

| 3-amino-N-hydroxy-4-methoxybenzamide | HDAC8 | 0.09 ± 0.02 |

Data sourced from a 2023 study on benzhydroxamate-based HDAC inhibitors. chemrxiv.org

The data indicates a clear selectivity for HDAC8 over HDAC1 for this particular analog. The sub-micromolar potency against HDAC8 highlights the potential of the this compound scaffold in designing isoform-selective HDAC inhibitors. chemrxiv.org

Histone Deacetylase (HDAC) Inhibition

Role of the Hydroxamic Acid Group as a Zinc-Chelating Moiety

The hydroxamic acid group (-CONHOH) is a critical functional moiety within this compound, endowing it with the ability to act as a potent chelator of metal ions, particularly zinc (Zn²⁺). This characteristic is central to its mechanism of action against a class of enzymes known as metalloenzymes, which require a zinc ion in their active site for catalytic function.

The hydroxamic acid group typically coordinates the zinc ion in a bidentate fashion, meaning that two of its atoms, the carbonyl oxygen and the hydroxyl oxygen, form bonds with the zinc ion. This chelation effectively sequesters the zinc ion, rendering the enzyme inactive. The interaction is powerful enough to displace a water molecule that is typically coordinated to the zinc ion in the enzyme's native state.

However, the precise mode of chelation can vary. Studies on histone deacetylases (HDACs), a family of zinc-dependent enzymes, have revealed different coordination modes. nih.gov While bidentate chelation is common, an unusual monodentate coordination, where only one oxygen from the hydroxamic acid group binds to the zinc, has also been observed in certain HDAC isozymes like HDAC6. nih.gov This highlights that the interaction can be influenced by the specific architecture of the enzyme's active site. nih.gov This zinc-binding capability is a foundational principle for the inhibitory action of hydroxamic acid derivatives against various zinc-dependent enzymes. mdpi.comdntb.gov.ua

Inhibition of Enzymes within Oxidative Stress Pathways

Substituted benzamides, the chemical class to which this compound belongs, have been investigated for their effects on pathways related to oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Research into hydroxy-substituted carboxamide derivatives suggests that these compounds can possess antioxidant activity, potentially targeting specific molecules involved in oxidative stress. nih.gov The introduction of hydroxy and methoxy (B1213986) groups onto the phenyl ring of benzamide (B126) structures is a key area of study for elucidating their structure-activity relationship (SAR) in modulating these pathways. nih.gov By preventing oxidative damage, these compounds may indirectly inhibit abnormal cell growth associated with oxidative stress. nih.gov

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibition of these enzymes increases the concentration and duration of acetylcholine in the synaptic cleft, a therapeutic strategy used in conditions like Alzheimer's disease. nih.govnih.gov While this compound itself is not a primary example, the broader family of benzamide derivatives has been explored for cholinesterase inhibitory activity. The mechanism of inhibition typically involves the inhibitor binding to the active site of the enzyme, preventing acetylcholine from accessing it. nih.gov The active site contains a catalytic triad (B1167595) of amino acids and is located within a deep gorge. mdpi.com Inhibitors can interact with residues at the bottom of this gorge (the acylation site) or near the rim (the peripheral site). mdpi.com

Urease Inhibition

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov This activity is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. mdpi.com The hydroxamic acid moiety of this compound is crucial for its potential as a urease inhibitor. Hydroxamic acids are recognized as potent inhibitors of this enzyme precisely because of their ability to chelate the nickel ions in the urease active site. mdpi.com The -CONHO- group within the hydroxamic acid is considered essential for this chelation and subsequent inhibition. mdpi.com It is proposed that hydroxamic acids with associated hydrophobic groups can more easily penetrate the hydrophobic environment surrounding the active site, enhancing their inhibitory potency. mdpi.com

Cytokinin Oxidase/Dehydrogenase (CKX) Inhibition by Methoxy- and Hydroxy-Substituted Benzamides

Cytokinin oxidase/dehydrogenase (CKX) is the primary enzyme responsible for the irreversible degradation of cytokinins, a class of plant hormones that regulate plant growth and development. portlandpress.comfrontiersin.org Inhibition of CKX can lead to higher endogenous cytokinin levels, which can have beneficial effects in agriculture, such as increased stress tolerance and grain yield. portlandpress.comfrontiersin.org Methoxy- and hydroxy-substituted aromatic compounds, including benzamide derivatives, have been identified as effective CKX inhibitors. For instance, compounds like 2-(3-(3-chlorophenyl)ureido)-4-methoxybenzamide have been studied for this activity. portlandpress.com These inhibitors act by competing with the natural cytokinin substrate for the active site of the CKX flavoenzyme, thereby preventing cytokinin degradation. frontiersin.org

Matrix Metalloproteinase (MMP) Inhibition by Hydroxamic Acid Derivatives

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation and remodeling of the extracellular matrix (ECM). dovepress.comnih.gov Dysregulation of MMP activity is implicated in numerous diseases, including cancer and arthritis. nih.govbiochim.ro The hydroxamic acid group is a classic zinc-binding functional group that has been extensively used to design MMP inhibitors. nih.gov Similar to its action on other zinc-dependent enzymes, the hydroxamic acid moiety in inhibitors like this compound chelates the catalytic zinc ion in the MMP active site. This binding blocks the enzyme's proteolytic activity. nih.gov Early broad-spectrum MMP inhibitors frequently utilized this hydroxamic acid warhead, though subsequent research has focused on developing more selective inhibitors to reduce side effects. dovepress.comnih.gov

Cellular and Subcellular Pharmacodynamics

While direct experimental studies on the specific membrane transport mechanisms for this compound are not extensively detailed in the available literature, its cellular uptake can be inferred from its physicochemical properties. The permeability of a small molecule across the cell membrane is heavily influenced by factors such as lipophilicity, molecular size, and the presence of hydrogen bond donors and acceptors.

The lipophilicity of a compound, often estimated by its partition coefficient (LogP), is a key determinant of its ability to passively diffuse across the lipid bilayer of the cell membrane. This compound has a computed XLogP3 value of 0.2, indicating relatively low lipophilicity. nih.gov This suggests that while passive diffusion may occur, it might not be a highly efficient process. The molecule's structure contains functional groups capable of forming hydrogen bonds, which can increase aqueous solubility but may hinder passage through the hydrophobic membrane core.

Cellular uptake for analogous small molecules can occur through a combination of passive diffusion and carrier-mediated transport. Without specific transporters identified for this compound, passive diffusion remains the most probable primary mechanism of entry into the cell. The efficiency of this uptake would be a balance between its solubility in the aqueous extracellular environment and its ability to partition into the lipid membrane.

This compound belongs to the benzohydroxamic acid class of compounds, which are widely recognized as inhibitors of histone deacetylases (HDACs). researchgate.netnih.gov HDACs are a family of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone proteins. nih.govwikipedia.org This deacetylation leads to a more compact chromatin structure, known as heterochromatin, which is transcriptionally silenced. wikipedia.org

The primary mechanism by which this compound and its analogs exert their effect is through the inhibition of these zinc-dependent enzymes. nih.govnih.gov The hydroxamic acid moiety (-CONHOH) is a key structural feature that acts as a zinc-binding group. researchgate.netnih.gov It chelates the Zn²⁺ ion within the active site of the HDAC enzyme, effectively blocking its catalytic activity. researchgate.net

By inhibiting HDACs, these compounds prevent the removal of acetyl groups from histones. wikipedia.org The resulting accumulation of acetylated histones, or histone hyperacetylation, neutralizes the positive charge of lysine residues, weakening their interaction with the negatively charged DNA backbone. wikipedia.org This leads to a more relaxed and open chromatin structure (euchromatin), which allows transcription factors and RNA polymerase to access gene promoters, thereby activating gene expression. nih.govwikipedia.org This modulation of chromatin structure and gene transcription underlies the biological activity of many benzohydroxamic acid-based HDAC inhibitors in various cellular processes. nih.gov

| Structural Component | Function | Example Moiety | Significance for Activity |

|---|---|---|---|

| Zinc-Binding Group (ZBG) | Interacts with the zinc ion in the HDAC active site. | Hydroxamic Acid (-CONHOH) | Essential for potent inhibitory activity. Forms crucial coordinate bonds with the catalytic zinc ion. researchgate.netnih.gov |

| Linker | Connects the ZBG to the cap group and fits within the enzyme's tunnel-like pocket. | Alkyl chain, Aromatic ring | Influences potency and isoform selectivity. The length and rigidity of the linker are critical. nih.govijpronline.com |

| Cap Group | Interacts with the surface of the HDAC enzyme at the rim of the active site. | Substituted Phenyl Ring | Provides additional binding interactions, contributing to inhibitor potency and selectivity. Hydrophobic capping groups can interact with the protein surface. nih.govnih.gov |

Redox Mechanisms and Antioxidant Action

The antioxidant potential of benzamide derivatives is closely linked to their electrochemical properties. Studies on amino-substituted benzamides, which are structural analogs, provide insight into the redox mechanisms involved. The electrochemical oxidation of these compounds is a complex, pH-dependent process primarily centered on the amino group.

Research using cyclic and square-wave voltammetry has shown that for many amino-substituted benzamides, the primary amino group is the main electroactive center. researchgate.net This group undergoes an oxidation process involving the transfer of two electrons and two protons. researchgate.net The final products of this initial electrochemical oxidation are typically quinonediimine derivatives. researchgate.net These resulting quinonediimines can then undergo further chemical transformations, leading to other electroactive forms. researchgate.net The specific pathway, whether it occurs in a single step or two separate steps, can be dependent on the pH of the medium. researchgate.net Understanding these oxidation mechanisms is fundamental to comprehending the free radical scavenging activity of these antioxidants. researchgate.net

Amino-substituted benzamide derivatives are recognized for their capacity to act as potent antioxidants by scavenging free radicals. researchgate.net The ability of a compound to donate a hydrogen atom or an electron is central to its antioxidant action. The primary mechanisms by which phenolic and amino-containing antioxidants scavenge free radicals include:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it.

Single-Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, forming a radical cation, which then releases a proton.

The electrochemical behavior of these compounds is directly related to their free radical scavenging activity. researchgate.net A lower oxidation potential generally indicates a greater ease of donating an electron or hydrogen atom, suggesting a stronger antioxidant capacity. The amino group in amino-substituted benzamides plays a critical role in this process, as its oxidation is the key step in the antioxidant mechanism. researchgate.net The stable quinonediimine structures formed after oxidation contribute to the efficiency of the scavenging process. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Chemical Modifications and Their Impact on Biological Potency and Selectivity

The core structure of N-Hydroxy-4-methoxybenzamide offers several positions for chemical modification. Research has focused on three primary areas: the aromatic ring, the amide nitrogen, and the orientation of the essential hydroxyl and methoxy (B1213986) groups.

The benzamide (B126) portion of the molecule is a critical determinant of its interaction with target proteins. The nature and position of substituents on this aromatic ring can significantly alter the compound's electronic, steric, and hydrophobic properties, thereby influencing its binding affinity and selectivity.

Studies on related N-hydroxybenzamide scaffolds, often investigated as Histone Deacetylase (HDAC) inhibitors, demonstrate that modifications to the aromatic ring system profoundly affect inhibitory potency. For instance, in a series of novel N-hydroxybenzamides incorporating a 4-oxoquinazoline scaffold, the identity and position of substituents on the quinazoline (B50416) ring led to significant variations in HDAC inhibition. nih.gov Derivatives with a methyl (-CH₃) group or a bromine (-Br) atom at position 7 of the quinazoline core were found to be the most potent inhibitors, with IC₅₀ values comparable to the established HDAC inhibitor SAHA (Suberanilohydroxamic acid). nih.gov Conversely, moving a fluorine (-F) substituent from position 6 to position 7 resulted in a decrease in activity. nih.gov

These findings highlight that even subtle changes in the electronic nature and location of a substituent can dramatically alter biological outcomes. Electron-donating groups like methyl may enhance activity through favorable interactions or by modulating the electronics of the aromatic system, while the effect of halogens can be complex, involving both electronic and steric factors. nih.gov

Table 1: Impact of Aromatic Ring Substitution on HDAC Inhibitory Activity of N-Hydroxybenzamide Analogs (Data is illustrative and based on findings from related compound series)

| Compound ID | Aromatic Ring System | Substituent (Position) | IC₅₀ (µM) |

|---|---|---|---|

| A-1 | Quinazoline | 7-CH₃ | 0.146 |

| A-2 | Quinazoline | 7-Br | 0.142 |

| A-3 | Quinazoline | 6-F | 0.231 |

| A-4 | Quinazoline | 7-F | 0.355 |

| A-5 | Quinazoline | 6-Cl | 0.195 |

| SAHA | (Reference) | - | 0.150 |

This table illustrates how substituent changes on an aromatic core of N-hydroxybenzamide analogs can modulate inhibitory concentration (IC₅₀). Data adapted from studies on quinazoline-based N-hydroxybenzamides. nih.gov

In studies of related benzimidazole-derived carboxamides, N-substitution was shown to have a significant influence on antiproliferative activity. For example, derivatives with an N-methyl or N-isobutyl group displayed potent activity, with an N-methyl substituted compound showing high selectivity for the MCF-7 breast cancer cell line. This suggests that small alkyl groups on a nitrogen atom within the broader structure can enhance both potency and selectivity.

While direct N-substitution on the hydroxamic acid nitrogen of this compound is less common, as the N-H is often considered important for binding, theoretical modifications can be considered. Introducing small, non-bulky alkyl groups might maintain or slightly modify the binding conformation, whereas larger or aromatic substituents could be designed to probe for additional binding pockets or to alter the compound's pharmacokinetic properties.

Table 2: Theoretical Impact of N-Substitution on Amide Nitrogen

| Compound ID | N-Substituent | Expected Impact on Activity | Rationale |

|---|---|---|---|

| B-1 | -H (unsubstituted) | Baseline Activity | The N-H group can act as a hydrogen bond donor. |

| B-2 | -CH₃ (Methyl) | Potential for increased potency or altered selectivity | A small alkyl group can fill small hydrophobic pockets near the binding site. |

| B-3 | -CH₂CH₃ (Ethyl) | Variable; may increase or decrease activity | Increased steric bulk could lead to clashes or improved van der Waals interactions. |

| B-4 | -Phenyl | Likely decrease in activity for many targets | A large, rigid group may prevent proper orientation in the active site unless a specific pocket accommodates it. |

This table presents a theoretical exploration of how substituting the hydrogen on the amide nitrogen could influence biological activity based on general medicinal chemistry principles.

The hydroxyl (-OH) group of the hydroxamic acid and the methoxy (-OCH₃) group on the aromatic ring are quintessential features of this compound. Their specific orientations and interactions are vital for biological activity.

The hydroxamic acid functional group is a well-known zinc-binding group, crucial for the inhibition of zinc-dependent enzymes like HDACs. The hydroxyl and carbonyl oxygen atoms chelate the zinc ion in the enzyme's active site, a critical interaction for potent inhibition. The orientation of this group is therefore paramount for achieving the correct geometry for effective chelation.

The 4-methoxy group on the phenyl ring also plays a significant role. As an electron-donating group, it influences the electronic properties of the entire molecule, which can affect binding affinity. mdpi.com Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming additional stabilizing interactions with residues in the target's active site. Studies on related compounds have shown that the number and position of hydroxyl and methoxy groups are important in enhancing biological activities such as antioxidant effects. mdpi.com The interplay between the resonance effect of the methoxy group and its potential for direct hydrogen bonding makes its position at the para-position a key design feature.

Computational Chemistry Approaches for SAR Elucidation

To complement experimental synthesis and testing, computational chemistry provides powerful tools to predict, rationalize, and refine the SAR of this compound derivatives. Techniques like QSAR and molecular dynamics simulations offer deep insights into the molecular properties that drive biological activity.

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For N-hydroxybenzamide derivatives, 2D and 3D-QSAR models have been successfully developed to predict their inhibitory activity against targets like HDACs. jprdi.vn

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics. Statistical methods, like multiple linear regression, are then used to build a model that correlates a combination of these descriptors with the observed biological activity (e.g., pIC₅₀). jprdi.vn

A validated QSAR model can be highly valuable. It can help identify the key molecular features that are either beneficial or detrimental to activity, guide the design of new, more potent analogs, and predict the activity of virtual compounds before they are synthesized, saving time and resources. nih.gov

| Quantum-Chemical | H-bond donor/acceptor count | The number of potential hydrogen bonds the molecule can form. | Critical for specific interactions that anchor the ligand in the active site. |

This table lists examples of descriptors frequently employed in QSAR studies of hydroxamic acid derivatives and their relevance to biological activity. jprdi.vnmdpi.com

While QSAR provides a statistical correlation, molecular dynamics (MD) simulations offer a dynamic, atom-level view of how a ligand like this compound interacts with its biological target over time. MD simulations model the movements and interactions of every atom in the ligand-protein complex, providing a virtual microscope to observe the binding process. nih.gov

These simulations are crucial for:

Validating Binding Poses: Confirming the orientation of the ligand predicted by molecular docking. nih.gov

Assessing Stability: Determining whether the ligand remains stably bound in the active site or if it is prone to dissociation.

Identifying Key Interactions: Pinpointing the specific amino acid residues that form critical hydrogen bonds, hydrophobic interactions, or electrostatic contacts with the ligand. The simulation can reveal the duration and strength of these interactions.

Understanding Conformational Changes: Observing how the protein or the ligand may change shape to achieve an optimal fit (induced fit).

For hydroxamic acid-based inhibitors, MD simulations can vividly illustrate the chelation of the zinc ion, the stability of hydrogen bonds with key residues, and the role of different parts of the molecule in anchoring it within the active site. This detailed understanding of the binding dynamics is invaluable for rational drug design and for explaining the SAR observed experimentally. rsc.org

Density Functional Theory (DFT) Analysis for Molecular Stability and Reactivity

Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure, stability, and reactivity of molecules. By calculating various quantum chemical parameters, DFT provides insights into the behavior of a compound at the molecular level. For this compound, a DFT analysis would typically involve the calculation of molecular orbitals, the electrostatic potential surface, and various reactivity descriptors.

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the electron-donating methoxy group and the hydroxamic acid moiety would significantly influence the energies and spatial distributions of these orbitals.

The Molecular Electrostatic Potential (MESP) surface is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be the most electron-rich regions, making them susceptible to electrophilic attack and key sites for metal ion chelation, a known mechanism of action for many hydroxamic acids.

Table 1: Key Parameters from a Hypothetical DFT Analysis of this compound

| Parameter | Description | Predicted Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability, influenced by the methoxy and hydroxamic acid groups. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Reflects electron-accepting ability, with the carbonyl group being a key contributor. |

| HOMO-LUMO Gap | Energy difference between ELUMO and EHOMO | Determines chemical reactivity and kinetic stability. |

| MESP | Molecular Electrostatic Potential | Highlights electron-rich areas (carbonyl and hydroxyl oxygens) as likely sites for interaction. |

| Global Reactivity Descriptors | (e.g., hardness, electronegativity) | Quantify the overall stability and reactivity profile of the molecule. |

Rational Drug Design Strategies for Optimizing this compound Analogs for Specific Therapeutic Targets

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and mechanism. For this compound, several strategies can be employed to optimize its analogs for specific therapeutic outcomes. The hydroxamic acid moiety is a well-known zinc-binding group, suggesting that this compound analogs could be designed to target metalloenzymes. mdpi.comacs.org

Structure-Based Drug Design (SBDD)

If the three-dimensional structure of a target enzyme is known, SBDD can be a powerful approach. For instance, histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) are classes of zinc-containing enzymes that are important cancer targets and are known to be inhibited by hydroxamic acids. scienceopen.combenthamscience.com The design process would involve:

Docking Studies: Computationally placing this compound into the active site of the target enzyme to predict its binding mode and affinity. The hydroxamic acid would be expected to chelate the catalytic zinc ion. nih.gov

Identification of Key Interactions: Analyzing the interactions between the analog and the amino acid residues in the active site. The 4-methoxyphenyl (B3050149) ring could be involved in hydrophobic or van der Waals interactions.

Scaffold Modification: Designing new analogs with modified substituents on the phenyl ring to enhance binding affinity and selectivity. For example, replacing the methoxy group with other substituents or altering its position could lead to improved interactions with specific pockets in the active site.

Pharmacophore Modeling and Ligand-Based Design

In the absence of a known target structure, ligand-based methods can be utilized. This involves building a pharmacophore model based on a set of known active compounds with a similar scaffold. The key chemical features required for biological activity, such as hydrogen bond donors/acceptors, hydrophobic centers, and metal chelators, are identified. This model can then be used to screen virtual libraries of compounds or to guide the design of new this compound analogs with a higher probability of being active.

Targeting Specific Signaling Pathways

Recent research has shown that derivatives of methoxybenzamide can act as inhibitors of signaling pathways implicated in cancer, such as the Hedgehog signaling pathway. rsc.orgrsc.org Rational design could focus on modifying the this compound scaffold to enhance its inhibitory activity against key proteins in such pathways, like the Smoothened (Smo) receptor. rsc.org This could involve synthesizing a library of analogs with diverse substitutions on the phenyl ring and evaluating their effects on the pathway.

Structure-Activity Relationship (SAR) Guided Optimization

Systematic modification of the this compound structure can elucidate the relationship between chemical structure and biological activity. nih.gov Key modifications could include:

Phenyl Ring Substitution: Introducing various electron-donating or electron-withdrawing groups at different positions on the phenyl ring to modulate the electronic properties and steric bulk of the molecule.

Linker Modification: If a linker is introduced between the phenyl ring and the hydroxamic acid, its length and flexibility can be varied to optimize the orientation of the zinc-binding group in the target's active site.

Table 2: Rational Design Strategies for this compound Analogs

| Design Strategy | Approach | Potential Therapeutic Targets |

| Structure-Based Drug Design | Utilize the 3D structure of the target to design molecules with high binding affinity and selectivity. | Metalloenzymes (e.g., HDACs, MMPs). scienceopen.combenthamscience.com |

| Pharmacophore Modeling | Develop a model of the essential chemical features required for activity based on known active compounds. | Various receptors and enzymes. |

| Pathway-Targeted Design | Modify the scaffold to inhibit key proteins in disease-related signaling pathways. | Hedgehog signaling pathway (e.g., Smoothened receptor). rsc.orgrsc.org |

| SAR-Guided Optimization | Systematically alter the chemical structure to improve potency and selectivity. | Ribonucleotide reductase, various enzymes. nih.gov |

Pharmacological Efficacy and Biological Characterization

In Vitro Biological Evaluation

The in vitro assessment of N-Hydroxy-4-methoxybenzamide has centered on its potential as an anticancer agent, exploring its impact on cell proliferation, the cell cycle, apoptosis, and cell invasion, alongside its capacity as an antioxidant.

The core of this compound's biological investigation lies in its antiproliferative and cytotoxic effects against various cancer cell lines. As a member of the benzamide (B126) class of compounds, it shares structural similarities with molecules known to exhibit anticancer properties.

Derivatives of benzamide have been synthesized and evaluated for their in vitro antiproliferative activities against a panel of human cancer cell lines, including those of the colon, breast, and lung. For instance, novel histone deacetylase (HDAC) inhibitors bearing the benzamide scaffold have demonstrated excellent antitumor activities. nih.gov While specific IC50 values for this compound against a wide spectrum of cancer cell lines are not extensively documented in publicly available literature, the activity of structurally related compounds provides insight into its potential. For example, certain N-(9H-purin-6-yl) benzamide derivatives have shown cytotoxic activities on cancer cell lines with IC50 values ranging from 3-39 µM. researchgate.net Similarly, some substituted 2-hydroxy-N-(arylalkyl)benzamides have exhibited single-digit micromolar IC50 values against several human cancer cell lines. nih.gov

To illustrate the potential efficacy of this class of compounds, the following table presents hypothetical yet representative data based on the observed activities of similar benzamide derivatives.

| Cancer Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 15.5 |

| A375 | Melanoma | 22.8 |

| A549 | Lung Cancer | 18.2 |

| HCT-116 | Colon Cancer | 12.1 |

Novel hydroxamic acid derivatives have been shown to stall cell cycle progression in leukemic cells. nih.gov The investigation of N-substituted benzamides has revealed that these compounds can induce a G1/S or G2/M phase arrest in the cell cycle of cancer cells. For example, a study on novel N-(substituted) benzamide derivatives bearing a coumarin (B35378) moiety indicated that the most potent compound demonstrated an arrest at the G1/S stages of the cell cycle in a human hepatocellular carcinoma cell line. ajol.info This disruption of the normal cell cycle is a key mechanism by which these compounds can inhibit the proliferation of cancer cells.

The induction of apoptosis, or programmed cell death, is a critical endpoint for many anticancer agents. Substituted 2-hydroxy-N-(arylalkyl)benzamides have been shown to reduce proliferation and induce apoptosis in melanoma cell lines in a dose-dependent manner. nih.gov This is evidenced by an increase in the subdiploid population of cells and the activation of caspases. nih.gov Furthermore, novel hydroxamic acid derivatives have been found to alter the expression of pro- and anti-apoptotic proteins and induce caspase-dependent processing of autophagy proteins. nih.gov Hoechst staining assays of cancer cells treated with certain benzamide derivatives have revealed morphological changes characteristic of apoptosis. nih.gov

The hydroxamic acid moiety is a well-established zinc-binding group, which is a key feature in the inhibition of matrix metalloproteinases (MMPs). nih.gov MMPs, such as MMP-2 and MMP-9, are enzymes that play a crucial role in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis. mdpi.com Hydroxamic acid-based inhibitors have been extensively studied as MMP inhibitors. nih.gov For instance, certain N-hydroxybutanamide derivatives have demonstrated inhibitory activity against MMP-2, MMP-9, and MMP-14 with IC50 values in the micromolar range. nih.gov Although direct studies on this compound are limited, its chemical structure suggests a potential to act as an MMP inhibitor, thereby interfering with the metastatic cascade.

Enzyme Activity Assays

The interaction of small molecules with enzymes is a fundamental aspect of pharmacology. N-hydroxybenzamides, as a chemical class, are recognized for their activity as histone deacetylase (HDAC) inhibitors. nih.gov HDACs are a group of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.gov

Derivatives of N-hydroxybenzamide have been synthesized and evaluated for their ability to inhibit various HDAC isoforms. These studies have shown that the N-hydroxybenzamide moiety can act as a zinc-chelating group within the active site of these zinc-dependent enzymes. researchgate.net While specific IC₅₀ values for this compound against different HDACs are not specified in the reviewed literature, the established activity of this chemical class suggests it is a promising candidate for such inhibition.

Table 2: Investigated Enzyme Inhibition Profile

| Enzyme Class | Therapeutic Target Rationale | Potential Role of this compound |

|---|---|---|

| Histone Deacetylases (HDACs) | Inhibition leads to hyperacetylation of histones, altering chromatin structure and gene expression, which can induce cell cycle arrest and apoptosis in cancer cells. nih.gov | The N-hydroxybenzamide scaffold is a known zinc-binding pharmacophore for HDAC inhibition. researchgate.net |

Antimicrobial Activity Spectrum Analysis

The search for new antimicrobial agents is a global health priority. The efficacy of this compound and its related structures against various pathogens has been an area of interest. Studies on structurally similar compounds, such as N-(4-methoxybenzyl) amides and 2-hydroxy-4-methoxybenzaldehyde (B30951), have demonstrated both antibacterial and antifungal properties. nih.govresearchgate.net

For instance, 2-hydroxy-4-methoxybenzaldehyde has shown dose-dependent antifungal activity against Fusarium verticillioides, with reported minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values. researchgate.net Similarly, derivatives of 4-methoxybenzaldehyde (B44291) have been tested against various bacterial strains, showing moderate activity. researchgate.net These findings suggest that the 4-methoxybenzene moiety may contribute to antimicrobial efficacy, although direct MIC and MFC data for this compound against a broad spectrum of bacteria and fungi are needed for a complete profile.

In Vivo Preclinical Investigations

While in vitro assays provide valuable initial data, in vivo studies in animal models are crucial for understanding a compound's efficacy in a complex biological system.

Efficacy Studies in Xenograft Animal Models for Antitumor Activity

Given the potential of N-hydroxybenzamides as HDAC inhibitors, a logical next step is the evaluation of their antitumor activity in vivo. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for this purpose. These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism. To date, specific studies detailing the use of this compound in xenograft models have not been identified in the surveyed literature. However, the demonstrated anticancer effects of other HDAC inhibitors in such models provide a strong rationale for future investigations.

Evaluation in Animal Models for Metabolic Disorders

Metabolic disorders, particularly diabetes, are another area where novel therapeutic agents are needed. Animal models that mimic type 2 diabetes, often induced by agents like streptozotocin (B1681764) (STZ) or through high-fructose diets, are commonly used to screen for antidiabetic effects. nih.goveurekalert.org These models allow researchers to assess a compound's impact on key parameters like blood glucose levels and insulin (B600854) sensitivity. While there is research on the antidiabetic potential of related compounds like ρ-hydroxybenzaldehyde and its derivatives, there is currently a lack of published studies evaluating the specific effects of this compound in animal models of metabolic disorders. nih.gov

Biodistribution and Positron Emission Tomography (PET) Imaging Studies for Targeted Delivery (e.g., Melanoma Targeting)

The study of this compound and its derivatives has been a key area of research in the development of targeted imaging agents for malignant melanoma. koreascience.kr This form of skin cancer is characterized by the presence of melanin (B1238610) pigment, which has become a specific target for diagnostic radiopharmaceuticals. researchgate.net Benzamide structures, in particular, show a high affinity for melanin, making them promising candidates for developing PET imaging probes to noninvasively detect primary tumors and metastases. nih.gov

Research has focused on modifying the benzamide structure and radiolabeling it with positron-emitting isotopes to visualize melanoma lesions. koreascience.kr A notable derivative in these studies is 4-[¹¹C]methoxy N-(2-diethylaminoethyl) benzamide (4-¹¹C-MBZA), which is synthesized via the ¹¹C-methylation of its precursor, 4-hydroxy N-(2-diethylaminoethyl) benzamide (4-HBZA). snmjournals.orgresearchgate.netnih.gov Preclinical evaluations of this probe have demonstrated its potential to selectively target melanoma. snmjournals.orgnih.gov

In vitro studies have shown that 4-¹¹C-MBZA exhibits specific binding to melanoma cells. The binding to B16F1 melanoma cells was significantly higher than to non-melanoma breast epithelial (MCF-10A) or breast cancer (MDA-MB-231) cells. snmjournals.orgnih.gov Furthermore, internalization studies revealed that a significant portion of the cell-bound radioactivity was internalized by the melanoma cells, an important characteristic for an effective imaging agent. snmjournals.orgresearchgate.netnih.gov

| Cell Line | Cell Type | Binding (% of Applied Radioactivity) |

|---|---|---|

| B16F1 | Melanoma | 6.41 ± 1.28% |

| MCF-10A | Breast Epithelial | 1.51 ± 0.17% |

| MDA-MB-231 | Breast Cancer | 0.30 ± 0.17% |

Data sourced from multiple studies. snmjournals.orgnih.gov

Biodistribution studies in mice bearing B16F1 melanoma xenografts have provided further evidence of the probe's efficacy. researchgate.net These studies showed a rapid and high uptake of 4-¹¹C-MBZA in the tumor. snmjournals.orgnih.gov The concentration of the radiotracer in the tumor increased over time, while it cleared relatively quickly from other non-target tissues. nih.gov This favorable distribution results in high tumor-to-tissue ratios, which is crucial for clear imaging. snmjournals.orgnih.gov

| Organ | 10 min | 60 min |

|---|---|---|

| Blood | 2.83 ± 0.45 | 0.54 ± 0.11 |

| Heart | 1.97 ± 0.33 | 0.59 ± 0.15 |

| Lungs | 2.11 ± 0.18 | 0.89 ± 0.16 |

| Liver | 4.55 ± 0.98 | 2.92 ± 0.44 |

| Spleen | 1.67 ± 0.40 | 0.80 ± 0.19 |

| Kidneys | 2.12 ± 0.28 | 1.15 ± 0.21 |

| Muscle | 1.20 ± 0.19 | 0.43 ± 0.07 |

| Bone | 1.19 ± 0.21 | 0.66 ± 0.14 |

| Brain | 0.31 ± 0.06 | 0.08 ± 0.01 |

| Tumor | 5.85 ± 0.79 | 8.13 ± 1.46 |

%ID/g = percentage of injected dose per gram of tissue. Data represents mean ± standard deviation. nih.gov

Small-animal PET imaging studies corroborated the biodistribution data. nih.gov Following the injection of 4-¹¹C-MBZA, the melanoma tumor was clearly visualized with high contrast against the surrounding tissues. snmjournals.orgnih.gov The tumor uptake reached approximately 4.2% of the injected dose per gram (%ID/g) by 20 minutes post-injection. nih.gov

While the methoxy-substituted benzamides have shown promise, related studies on radioiodinated benzamides indicated that the specific chemical structure is critical for melanoma uptake. nih.gov Research into a series of N-(alkylaminoalkyl)-substituted benzamides found that derivatives with a 4-methoxy group exhibited superior melanoma uptake and excellent melanoma-to-non-target tissue ratios. nih.gov Conversely, the introduction of a 4-hydroxy group, as is present in the parent structure of this compound, resulted in compounds with less favorable biodistribution and little melanoma uptake. nih.gov This suggests that while the hydroxybenzamide structure serves as a useful precursor, the methoxy (B1213986) group is more advantageous for achieving high affinity for melanin in vivo. nih.gov

Advanced Analytical and Spectroscopic Characterization

Vibrational and Resonance Spectroscopies for Structural Confirmation

Vibrational and resonance spectroscopies are cornerstone techniques for confirming the molecular structure of N-Hydroxy-4-methoxybenzamide by probing the vibrations of its chemical bonds and the magnetic environments of its atomic nuclei.

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in this compound. The FTIR spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key vibrational frequencies for this compound are interpreted based on characteristic group frequencies observed in similar aromatic amides and methoxy-substituted compounds. The principal absorption bands include a broad peak for the O-H stretch of the hydroxyl group, typically observed in the 3200-3600 cm⁻¹ region. The N-H stretching vibration of the amide group is expected around 3300-3500 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretching of the amide group is anticipated in the range of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide linkage typically appears in the 1300-1400 cm⁻¹ region. rsc.org Aromatic C=C stretching vibrations are expected between 1400 and 1600 cm⁻¹. Furthermore, the characteristic C-O stretching of the methoxy (B1213986) group should produce a strong band around 1030-1250 cm⁻¹. rsc.org

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3200-3600 (broad) |

| N-H Stretch | Amide (-NH) | 3300-3500 |

| C-H Stretch | Aromatic | 3000-3100 |

| C-H Stretch | Methoxy (-OCH₃) | 2850-2960 |

| C=O Stretch | Carbonyl (Amide I) | 1630-1680 |

| N-H Bend | Amide (Amide II) | 1550-1620 |

| C=C Stretch | Aromatic Ring | 1400-1600 |

| C-N Stretch | Amide (Amide III) | 1300-1400 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR details the types of carbon atoms present in the molecule.

¹H NMR Spectroscopy In the proton NMR spectrum of this compound, the aromatic protons on the benzene (B151609) ring typically appear as two distinct doublets in the downfield region (δ 6.5-8.0 ppm), characteristic of a 1,4-disubstituted aromatic system. The protons ortho to the electron-donating methoxy group are expected to be more shielded and resonate at a higher field (lower ppm) compared to the protons ortho to the electron-withdrawing hydroxamic acid group. The methoxy group protons (-OCH₃) will present as a sharp singlet, typically around δ 3.8 ppm. chemicalbook.comrsc.org The protons of the N-H and O-H groups are exchangeable and will appear as broad singlets, with their chemical shifts being highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon (C=O) of the hydroxamic acid is the most deshielded, appearing significantly downfield (δ 165-175 ppm). The aromatic carbons show distinct signals in the δ 110-165 ppm range. The carbon atom attached to the methoxy group (C-OCH₃) will be highly deshielded due to the oxygen's electronegativity, resonating at a high ppm value within the aromatic region. The carbon atom bonded to the hydroxamic acid moiety will also be deshielded. The methoxy carbon (-OCH₃) itself will appear as a distinct signal in the upfield region, typically around δ 55 ppm. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | ¹³C NMR | | :--- | :--- | | Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) | | Ar-H (ortho to -CONHOH) | 7.6-7.9 (d) | C=O | 165-175 | | Ar-H (ortho to -OCH₃) | 6.8-7.1 (d) | Ar-C (ipso, attached to -OCH₃) | 160-165 | | -OCH₃ | ~3.8 (s) | Ar-C (ortho to -OCH₃) | 128-132 | | -NH | Variable (br s) | Ar-C (ipso, attached to -CONHOH) | 125-130 | | -OH | Variable (br s) | Ar-C (ortho to -CONHOH) | 113-116 | | | | -OCH₃ | ~55 |

(s = singlet, d = doublet, br s = broad singlet)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and investigating the fragmentation patterns of this compound, providing further confirmation of its molecular formula and structure.

Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC/MS-ESI) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the molecule is expected to be readily protonated to form the molecular ion [M+H]⁺.

The mass spectrum would prominently feature the protonated molecular ion at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (167.16 g/mol ) plus the mass of a proton, resulting in an expected peak at approximately m/z 168.17. nih.gov Collision-induced dissociation (CID) of this parent ion would lead to predictable fragmentation patterns. A primary fragmentation pathway would likely involve the cleavage of the amide bond. Common neutral losses would include water (H₂O) from the hydroxamic acid moiety and formaldehyde (B43269) (CH₂O) from the methoxy group.

Table 3: Predicted LC/MS-ESI Fragmentation Data for this compound [M+H]⁺

| Predicted m/z | Identity |

|---|---|

| 168.17 | [M+H]⁺ (Protonated Molecular Ion) |

| 151.07 | [M+H - NH₂OH]⁺ |

| 135.04 | [M+H - H₂O - CH₃]⁺ or [CH₃OC₆H₄CO]⁺ |

| 107.05 | [CH₃OC₆H₄]⁺ |

Crystallographic Analysis for Solid-State Structural Elucidation

Crystallographic analysis provides precise information about the three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While specific single-crystal X-ray diffraction data for this compound is not widely published, analysis of closely related hydroxamic acids allows for predictions of its solid-state structure. mdpi.com It is anticipated that this compound would crystallize in a common space group, such as a monoclinic (e.g., P2₁/c) or orthorhombic system.

The crystal packing would be dominated by extensive intermolecular hydrogen bonding involving the hydroxamic acid functional group (-CONHOH). The N-H and O-H groups would act as hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen would serve as acceptors, leading to the formation of complex one-, two-, or three-dimensional networks. mdpi.com The planarity of the benzene ring and the amide group would influence the molecular packing, with potential for π-π stacking interactions between aromatic rings of adjacent molecules. The methoxy group would also influence the crystal packing through steric effects and potential weak C-H···O interactions.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-Anisamide |

| Aniracetam |

Therapeutic Potential and Translational Research Outlook

N-Hydroxy-4-methoxybenzamide as a Promising Lead Compound for Future Drug Development

This compound represents a significant scaffold in medicinal chemistry, serving as a foundational structure for the development of novel therapeutic agents. Its core components, the N-hydroxybenzamide group, are recognized for their ability to chelate metal ions, a critical function in the active sites of many enzymes, particularly metalloenzymes. This characteristic positions the N-hydroxybenzamide moiety as a potent pharmacophore for enzyme inhibition.

Research has identified derivatives of N-hydroxybenzamide as promising lead compounds for targeting various enzymes implicated in disease. For instance, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and highly selective inhibitors of histone deacetylase 6 (HDAC6), an enzyme involved in cell motility and protein degradation. nih.govresearchgate.net The N-hydroxybenzamide group in these molecules acts as the crucial zinc-binding moiety within the HDAC active site. nih.gov Similarly, a series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives were designed and synthesized as novel histone deacetylase (HDAC) inhibitors, demonstrating the versatility of this scaffold in generating potent enzyme inhibitors. nih.gov The inherent properties of the this compound structure, therefore, make it an excellent starting point for structure-activity relationship (SAR) studies aimed at discovering next-generation drugs.

Potential Therapeutic Applications in Oncological Diseases

The benzamide (B126) scaffold, and specifically N-hydroxybenzamide derivatives, have shown considerable promise in the field of oncology. A primary mechanism through which these compounds exert their anticancer effects is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. nih.gov By inhibiting HDACs, N-hydroxybenzamide derivatives can induce cell-cycle arrest, promote apoptosis (programmed cell death), and inhibit tumor growth. nih.govnih.gov

For example, certain N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have exhibited significant antiproliferative activity against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines, potently inducing cell-cycle arrest at the G2 phase. nih.gov Beyond HDAC inhibition, other benzamide derivatives are being explored for different oncological targets. Systematic studies have led to the identification of potent, orally active tubulin inhibitors based on a benzamide structure that targets the colchicine (B1669291) binding site. nih.gov These compounds inhibit tubulin polymerization, leading to mitotic blockade and apoptosis in various cancer cell lines and have demonstrated the ability to overcome resistance to existing drugs like paclitaxel. nih.gov Furthermore, other novel benzamide derivatives have been shown to restore the efficacy of chemotherapeutic drugs in colon cancer by inhibiting the ABCG2 transporter, a protein associated with multidrug resistance. mdpi.com

Anticancer Activity of Selected Benzamide Derivatives

| Derivative Type | Mechanism of Action | Target Cancer Cell Line(s) | Observed Effect |

|---|---|---|---|

| N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives | HDAC Inhibition | HCT116 (Colon), A549 (Lung) | Antiproliferative activity, G2 phase cell-cycle arrest. nih.gov |

| 2-hydroxy-4-methoxy-substituted N-benzimidazole carboxamide | Antiproliferative | MCF-7 (Breast) | Selective activity against the cell line. nih.gov |

| Tubulin-inhibiting benzamide derivative (Compound 48) | Tubulin Polymerization Inhibition | Various cancer cell lines, Paclitaxel-resistant A549 | Mitotic blockade, apoptosis, overcame drug resistance. nih.gov |

| VKNG-2 (Benzamide analog) | ABCG2 Transporter Inhibition | Colon Cancer Cell Lines | Restores efficacy of chemotherapeutic drugs. mdpi.com |

Role in the Management of Oxidative Stress-Related Pathologies

The chemical structure of this compound, containing both hydroxyl and methoxy (B1213986) functional groups on an aromatic ring, suggests a potential role in mitigating oxidative stress. Phenolic compounds, characterized by hydroxyl groups attached to an aromatic ring, are well-known for their antioxidant properties. These groups can donate hydrogen atoms to stabilize free radicals, thereby neutralizing these damaging reactive oxygen species (ROS). nih.gov High levels of ROS can damage biomolecules, leading to cellular damage and contributing to the development of various pathologies, including cancer. nih.gov

Studies on related methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides have demonstrated their antioxidative capabilities in vitro. nih.gov The number and position of hydroxyl groups on the aromatic ring play a significant role in enhancing this antioxidant activity. nih.gov While direct studies on this compound are limited, the antioxidant potential of structurally similar compounds like 2-hydroxy-4-methoxybenzaldehyde (B30951) has been noted. researchgate.net This compound, an isomer of vanillin, is a natural secondary metabolite found in various plants and is reported to have antioxidant properties. researchgate.net This suggests that the core scaffold of this compound could be exploited to develop agents for diseases where oxidative stress is a key pathological component.

Innovations in Targeted Therapeutics and Diagnostic Probes Based on Benzamide Scaffolds

The benzamide scaffold has proven to be exceptionally versatile for the development of targeted therapeutics and diagnostic imaging agents. A significant area of innovation has been the creation of radiolabeled benzamide derivatives for use as probes in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. nih.govnih.gov

A primary target for these probes is melanin (B1238610), a pigment produced in excess by melanoma cells. This makes melanin an excellent and specific target for the early diagnosis and monitoring of this aggressive skin cancer. mdpi.complos.org Numerous benzamide derivatives have been labeled with radioisotopes such as ¹⁸F, ¹²³I, and ⁶⁸Ga and have demonstrated a high affinity and specific uptake in melanoma tumors in both preclinical and clinical studies. nih.govnih.govmdpi.complos.org For example, N-[2-(diethylamino)-ethyl]-4-¹⁸F-fluorobenzamide showed significant tumor uptake in mouse models, and other derivatives have been optimized to improve their pharmacokinetic properties and tumor-to-background ratios for clearer imaging. nih.govmdpi.com

Beyond melanoma, radioiodinated benzamides have been developed to target sigma receptors, which are overexpressed in certain cancer types, showing potential for imaging human prostate tumors. aacrjournals.org These innovations highlight the adaptability of the benzamide structure, allowing for modifications that can direct the molecule to specific biological targets for both diagnostic and potentially therapeutic (theranostic) purposes. nih.gov

Benzamide-Based Scaffolds in Diagnostics

| Probe | Target | Disease | Imaging Modality |

|---|---|---|---|

| ¹²³I-N-(2-diethylaminoethyl)4-Iodobenzamide (¹²³I-IBZA) | Melanin | Melanoma | SPECT. mdpi.com |

| N-(2-diethylaminoethyl)-4-¹⁸F-fluorobenzamide (¹⁸F-DAFBA) | Melanin | Melanoma | PET. mdpi.com |

| N-(2-(Dimethylamino)Ethyl)-4-¹⁸F-Fluorobenzamide (¹⁸F-DMFB) | Melanin | Melanoma | PET. nih.gov |

| ⁶⁸Ga-labeled fluorinated benzamide derivatives | Melanin | Melanoma | PET. plos.org |

| N-[2-(1′-piperidinyl)ethyl]-3-[¹²⁵I]iodo-4-methoxybenzamide ([¹²⁵I]PIMBA) | Sigma Receptors | Prostate Cancer | Preclinical Imaging. aacrjournals.org |

Challenges and Future Directions in Preclinical and Clinical Translation of this compound Analogs

Despite the significant therapeutic potential of this compound and its analogs, the path from preclinical discovery to clinical application is fraught with challenges. A primary hurdle is optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds. While a compound may show high potency in vitro, it must also demonstrate favorable absorption, distribution, metabolism, and excretion (ADME) profiles to be effective and safe in vivo. For instance, early benzamide-based imaging probes required further modifications to improve their targeting ability and reduce off-target accumulation before they could be considered for broad clinical use. nih.gov